3-Methyl-1,1-dioxo-1lambda6-thiolane-3-carbonitrile
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Overview
Description
3-Methyl-1,1-dioxo-1lambda6-thiolane-3-carbonitrile is a sulfur-containing heterocyclic compound It is characterized by a thiolane ring with a methyl group and a carbonitrile group attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1,1-dioxo-1lambda6-thiolane-3-carbonitrile typically involves the reaction of appropriate precursors under controlled conditionsThe reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. The use of automated systems and advanced monitoring techniques ensures efficient production while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1,1-dioxo-1lambda6-thiolane-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, primary amines, and various substituted derivatives.
Scientific Research Applications
3-Methyl-1,1-dioxo-1lambda6-thiolane-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 3-Methyl-1,1-dioxo-1lambda6-thiolane-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde
- Methyl 3-amino-1,1-dioxo-1lambda6-thiolane-3-carboxylate hydrochloride
- 3-Methoxy-1,1-dioxo-1lambda6-thiolane-3-carboxylic acid
Uniqueness
3-Methyl-1,1-dioxo-1lambda6-thiolane-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique balance of stability and reactivity, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C6H9NO2S |
---|---|
Molecular Weight |
159.21 g/mol |
IUPAC Name |
3-methyl-1,1-dioxothiolane-3-carbonitrile |
InChI |
InChI=1S/C6H9NO2S/c1-6(4-7)2-3-10(8,9)5-6/h2-3,5H2,1H3 |
InChI Key |
PVMIVUXEICOQMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCS(=O)(=O)C1)C#N |
Origin of Product |
United States |
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